Deisopropylatrazine

Overview

Description

Atrazine-desisopropyl is commonly used herbicide, which belongs to the class of triazines and is found to be a metabolite of atrazine.

Standard for Supelco MIP SPE cartridges. For more information request Supelco Literature T407075, T706023

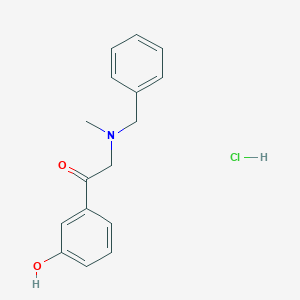

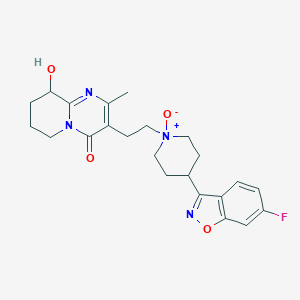

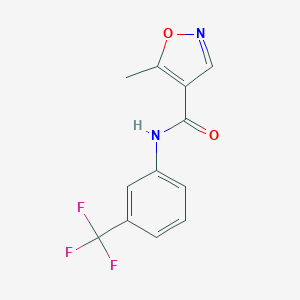

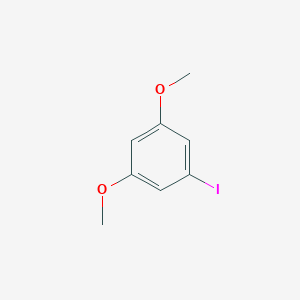

Deisopropylatrazine is a diamino-1,3,5-triazine that is N-ethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a bacterial xenobiotic metabolite and a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It derives from a 6-chloro-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

Endocrine Disruption and Toxicology

Atrazine, the parent compound of deisopropylatrazine, activates the hypothalamic-pituitary-adrenal axis in female rats, influencing stress responses without stimulating pathways associated with CRH neuronal excitation (Foradori et al., 2018). Also, exposure to a mixture of atrazine metabolites during late pregnancy leads to persistent changes in mammary gland development in female offspring, without affecting body weight or pubertal timing (Enoch et al., 2006).

Environmental Fate and Transport

this compound is rapidly produced by the degradation of atrazine in soils and by certain microbial species (Zwieten & Kennedy, 1995). It has a shorter half-life than atrazine, especially in saturated soil conditions, which explains its lower concentrations in groundwater (Kruger et al., 1993). This metabolite, along with deethylatrazine, is commonly found in surface water in the Midwest Corn Belt, mainly due to runoff (Thurman et al., 1994).

Water Treatment and Pollution Control

this compound can be effectively removed from water using montmorillonite-phosphate crosslinked compounds, with cerium-montmorillonite showing higher adsorption capacity than zirconium-montmorillonite (González-Pradas et al., 1999). Biochar and activated carbon are also used to reduce the sorption of triazine pesticides, including this compound, in contaminated soils (Uchimiya et al., 2010; Uchimiya et al., 2012).

Agricultural Implications

Atrazine and its degradation products, including this compound, are concentrated in the top layers of agricultural soils and can potentially pollute surface and ground waters (Raju et al., 1993). Bacterial strains can effectively decompose these compounds in soils, with significant implications for mitigating environmental contamination (la Cecilia & Maggi, 2016).

Safety and Hazards

Deisopropylatrazine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Deisopropylatrazine, also known as Atrazine-desisopropyl, is believed to act as an agonist of the GABAA receptor . This receptor plays a crucial role in regulating neuronal excitability .

Mode of Action

While the exact mechanism of action of this compound remains incompletely understood, it is believed to enhance GABAA receptor activity, leading to a reduction in neuronal excitability .

Biochemical Pathways

This compound is a metabolite of atrazine, which is degraded by successive N-dealkylation to deethylatrazine (desethylatrazine) or this compound (desisopropyl atrazine), and didealkylatrazine (commonly called diaminochlorotriazine or DACT), the major urinary metabolite . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .

Pharmacokinetics

Atrazine, from which this compound is derived, is rapidly absorbed from the gastrointestinal tract . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .

Result of Action

The toxicity of atrazine along with its metabolites desethylatrazine and this compound was evaluated on the amphipods Hyalella azteca and Diporeia sp., and the unicellular algae Pseudokirchneriella subcapitata. It was found to be the most toxic followed by desethylatrazine and this compound and algae being the most sensitive of all .

Action Environment

The degradation of atrazine, from which this compound is derived, is influenced by various environmental factors. For instance, it was found that SO4˙− displayed a more distinctive preference to the ethyl function group of atrazine than HO˙, leading to the higher ratio of deethyl products to this compound in UV/PDS system than that in UV/H2O2 system in pure water . The degradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .

Biochemical Analysis

Biochemical Properties

Deisopropylatrazine interacts with various enzymes and proteins in biochemical reactions . It is a product of Atrazine degradation, a process that involves several microbial species

Cellular Effects

This compound has been found to exert effects on various types of cells. For instance, it has been shown to have toxicity on aquatic organisms, affecting their growth and enzymatic processes . It influences cell function by exerting mutagenicity, genotoxicity, and causing defective cell division .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially through enzyme inhibition or activation. The exact molecular mechanisms are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that most of the added this compound is rapidly degraded, especially in soils with a history of Atrazine application . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has acute and chronic toxicity on aquatic organisms, with sensitivity highest for algae

Metabolic Pathways

This compound is involved in the metabolic pathways of Atrazine degradation . It interacts with various enzymes in this process. The effects of this compound on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects are still being researched.

Properties

IUPAC Name |

6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037495 | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-28-9 | |

| Record name | Deisopropylatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deisopropylatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYLATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)